(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a chromene core, a fluoro-substituted phenyl group, and an imino linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 4-fluoro-3-methylaniline with 2H-chromene-3-carboxylic acid under acidic conditions to form the imino intermediate. This intermediate is then reacted with N-phenylamine in the presence of a dehydrating agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of chromene oxides.
Reduction: Formation of reduced chromene derivatives.
Substitution: Formation of substituted chromene derivatives with various functional groups.
Scientific Research Applications
(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
- (2Z)-2-[(4-bromo-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
- (2Z)-2-[(4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
Uniqueness
(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-fluoro-3-methylphenyl)imino-N-phenylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O2/c1-15-13-18(11-12-20(15)24)26-23-19(14-16-7-5-6-10-21(16)28-23)22(27)25-17-8-3-2-4-9-17/h2-14H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWFNCZWGMBXGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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